![molecular formula C15H14ClNOS B2509093 2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203071-97-9](/img/structure/B2509093.png)
2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
Scientific Research Applications
- Compound 1 : Methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC₅₀ value of 7.53 μmol/L and a high selectivity index (SI) of 17.1 against CoxB3 virus .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide demonstrated potent antiviral activity against Coxsackie B4 virus, with IC₅₀ values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Among the synthesized derivatives, (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (Compound 76) showed significant anti-HIV activity with a selectivity index (SI) of 483 and an IC₅₀ value of 0.53 μM . These compounds also adhere to Lipinski’s rule in molecular prediction studies (In-silico) .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the thiophene nucleus, like this one, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
Thiophene derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
2-chloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-12-5-2-1-4-11(12)14(18)17-10-15(7-8-15)13-6-3-9-19-13/h1-6,9H,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMNTCMLARRJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide |
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